N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine
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Overview
Description
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine is a heterocyclic organic compound with the molecular formula C18H12N4O5S2 and a molecular weight of 428.44 g/mol . This compound is known for its unique structure, which includes a nicotinoyl group and two nitrobenzenesulfenyl groups attached to an amine. It is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine typically involves the reaction of nicotinic acid with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrobenzenesulfenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nicotinoyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler compound with a similar nicotinoyl group but lacking the nitrobenzenesulfenyl groups.
Bis(2-nitrobenzenesulfenyl)amine: Contains the nitrobenzenesulfenyl groups but lacks the nicotinoyl group.
Nicotinoyl chloride: A precursor used in the synthesis of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine.
Uniqueness
This compound is unique due to its combination of nicotinoyl and nitrobenzenesulfenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N4O5S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N,N-bis[(2-nitrophenyl)sulfanyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12N4O5S2/c23-18(13-6-5-11-19-12-13)22(28-16-9-3-1-7-14(16)20(24)25)29-17-10-4-2-8-15(17)21(26)27/h1-12H |
InChI Key |
ONDMJDHDEBGFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(=O)C2=CN=CC=C2)SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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